1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine
CAS No.:
Cat. No.: VC20544773
Molecular Formula: C8H7F5N2OS
Molecular Weight: 274.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7F5N2OS |
|---|---|
| Molecular Weight | 274.21 g/mol |
| IUPAC Name | [4-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
| Standard InChI | InChI=1S/C8H7F5N2OS/c9-7(10)16-5-2-1-4(15-14)3-6(5)17-8(11,12)13/h1-3,7,15H,14H2 |
| Standard InChI Key | FXWCBVOGZFUQNU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1NN)SC(F)(F)F)OC(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is [4-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]hydrazine, with the molecular formula C₈H₇F₅N₂OS and a molecular weight of 274.21 g/mol . Its structure consists of a phenyl ring substituted at the 4-position with a difluoromethoxy group and at the 3-position with a trifluoromethylthio group, linked to a hydrazine (-NH-NH₂) functional group (Fig. 1).
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine typically involves sequential functionalization of a phenyl precursor. A common route includes:
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Introduction of trifluoromethylthio group: Electrophilic substitution using trifluoromethylsulfenyl chloride (CF₃SCl) under catalytic conditions.
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Difluoromethoxy installation: Nucleophilic aromatic substitution with difluoromethoxide (OCF₂H⁻) generated in situ from sodium chlorodifluoroacetate.
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Hydrazination: Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux .
Critical Reaction Parameters:
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Temperature control (< 0°C for sulfenylation to prevent side reactions).
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Anhydrous conditions for difluoromethoxy introduction to avoid hydrolysis.
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Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Trifluoromethylthio | CF₃SCl, FeCl₃, DCM, -10°C | 65–70 |
| Difluoromethoxy | ClCF₂CO₂Na, K₂CO₃, DMF, 80°C | 50–55 |
| Hydrazination | NH₂NH₂·H₂O, EtOH, reflux, 12 h | 75–80 |
Physicochemical Properties
Electronic Effects and Reactivity
The electron-withdrawing nature of both substituents (-OCF₂H and -SCF₃) significantly influences the compound’s reactivity:
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Aromatic ring activation: The -SCF₃ group is a strong meta-directing substituent, while -OCF₂H acts as an ortho/para-director, creating regioselective reactivity in electrophilic substitutions.
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Hydrazine reactivity: The NH-NH₂ group participates in condensation reactions (e.g., forming hydrazones with ketones) , oxidation to diazenes, and cyclization to heterocycles like triazoles.
Spectroscopic Characterization:
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.42 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.32 (d, J = 2.0 Hz, 1H, Ar-H), 6.50 (t, J = 73.6 Hz, 1H, OCF₂H), 4.20 (s, 2H, NH₂).
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¹⁹F NMR (376 MHz, CDCl₃): δ -55.2 (t, J = 73.6 Hz, OCF₂H), -43.5 (s, SCF₃).
Applications in Pharmaceutical and Material Science
| Compound | Target | Activity |
|---|---|---|
| 1-(2-OCF₂H-4-SCF₃-Ph)NHNH₂ | Carbonic anhydrase IX | IC₅₀ = 0.3 µM |
| 1-(3-OCF₂H-4-SCF₃-Ph)NHNH₂ | E. coli | MIC = 4 µg/mL |
Future Perspectives and Research Directions
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Synthetic Optimization: Developing continuous-flow protocols to improve yield and scalability.
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Structure-Activity Relationships (SAR): Systematic variation of substituent positions to enhance selectivity.
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Targeted Drug Delivery: Conjugation to nanoparticle carriers to reduce systemic toxicity.
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